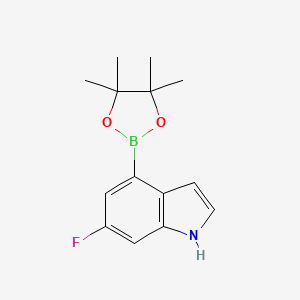

6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

描述

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 955978-85-5) is a boronic ester-functionalized indole derivative. Its molecular formula is C₁₄H₁₇BFNO₂, with a molecular weight of 261.10–261.11 g/mol . The compound features a fluorine atom at the 6-position of the indole core and a pinacol boronate group at the 4-position. It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, critical in pharmaceutical and materials chemistry . Storage recommendations include inert atmosphere and freezer conditions (-20°C) to preserve stability .

属性

IUPAC Name |

6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-7-9(16)8-12-10(11)5-6-17-12/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVDSUCFEQPJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101165331 | |

| Record name | 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955978-85-5 | |

| Record name | 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955978-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-1H-indole-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : CHBFNO

- Molecular Weight : 261.10 g/mol

- CAS Number : 955978-85-5

The structure includes a fluorine atom and a dioxaborolane group attached to an indole ring, which may enhance its biological activity by facilitating interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with indole structures exhibit significant anticancer activities. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through different mechanisms:

-

Mechanism of Action :

- Indole derivatives can interact with tubulin and inhibit its polymerization, leading to cell cycle arrest in cancer cells. This is particularly relevant for compounds that can bind to the colchicine site on tubulin.

- The presence of electron-withdrawing groups like fluorine may enhance the binding affinity to biological targets.

-

Case Studies :

- A study evaluating related indole derivatives demonstrated that modifications at the C-6 position (similar to the fluorine substitution in our compound) significantly increased antiproliferative activity against various cancer cell lines such as HeLa and MCF-7. The IC values for these compounds ranged from 10 to 30 nM, indicating potent activity .

- Another investigation highlighted the selectivity of certain indole derivatives against human aortic arterial endothelial cells (HAAECs), suggesting a favorable therapeutic window for anticancer agents derived from indole structures .

Other Pharmacological Activities

In addition to anticancer effects, this compound may exhibit other pharmacological activities:

- Antimicrobial Activity : Some studies have suggested that indole derivatives possess antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

- Neuroprotective Effects : Indoles have been explored for their neuroprotective potential in models of neurodegenerative diseases. Their ability to modulate neurotransmitter systems could be beneficial in conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

科学研究应用

Anticancer Activity

Research indicates that compounds containing indole structures exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the biological activity of 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. Studies have shown that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains and fungi. The presence of the fluorine atom in the indole ring may contribute to its enhanced interaction with microbial targets .

Drug Development

Due to its favorable pharmacokinetic properties and ability to modulate biological pathways, this compound is being investigated as a lead compound in drug development programs targeting various diseases, including neurodegenerative disorders and inflammatory conditions .

Suzuki-Miyaura Coupling Reactions

The dioxaborolane group in this compound makes it an excellent candidate for Suzuki-Miyaura coupling reactions—a widely used method for forming carbon-carbon bonds in organic synthesis. This reaction allows for the functionalization of the indole scaffold to create diverse derivatives with potential biological activity .

Building Block for Complex Molecules

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical transformations makes it valuable in synthetic organic chemistry .

Development of Fluorescent Materials

The unique electronic properties of this compound allow it to be used in the development of fluorescent materials. Its incorporation into polymer matrices can lead to materials with tunable optical properties suitable for applications in sensors and light-emitting devices .

Photonic Applications

Research is ongoing into using this compound in photonic applications due to its potential as a light-harvesting material. The dioxaborolane moiety may facilitate energy transfer processes essential for photovoltaic devices .

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations in Indole Boronic Esters

Key structural analogues differ in substituent positions, electronic properties, and steric effects. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

准备方法

General Synthetic Strategy

The synthesis of 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically follows a multi-step process:

Step 1: Protection of the indole nitrogen

The indole nitrogen is often protected to prevent side reactions during subsequent steps. This is commonly achieved by tosylation using p-toluenesulfonyl chloride in the presence of a base such as sodium hydride or sodium hydroxide in solvents like DMF or toluene. This step yields N-tosylated indole derivatives with high yields (up to 92%) and facilitates regioselective reactions on the indole ring.Step 2: Selective halogenation/bromination

Selective bromination at the 4-position (or other positions depending on the target) of the indole ring is carried out using molecular bromine or N-bromosuccinimide under controlled conditions, often in dichloromethane. This step introduces a reactive handle for subsequent borylation.Step 3: Miyaura borylation (boryl group installation)

The key step involves palladium-catalyzed Miyaura borylation of the aryl bromide intermediate using bis(pinacolato)diboron (B2pin2) as the boron source. Typical catalysts include Pd(dppf)Cl2 or Pd(dba)2 with phosphine ligands such as Xantphos. The reaction is performed in the presence of a base like potassium acetate or cesium carbonate, often in solvents like dioxane or CPME-water mixtures, at elevated temperatures (80–100 °C). This step installs the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group with moderate to high yields.Step 4: Deprotection and purification

After borylation, the N-tosyl protecting group can be removed under basic hydrolysis conditions if needed, and the product purified by column chromatography or recrystallization.

Detailed Preparation Example

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. N-Tosylation | Indole + p-toluenesulfonyl chloride, NaH or NaOH, DMF or toluene, room temp, 2–16 h | N-tosylated indole | 88–92 | High regioselectivity, protects NH |

| 2. Bromination | Molecular bromine or NBS, DCM, 0 °C to RT | 4-bromo-N-tosyl-indole | Moderate to high | Bromination at 4-position |

| 3. Miyaura borylation | Pd catalyst (Pd(dba)2 or Pd(dppf)Cl2), B2pin2, base (Cs2CO3 or KOAc), CPME:H2O or dioxane, 80–100 °C, 12–24 h | 4-borylated N-tosyl-indole | 70–90 | Pinacol boronate ester installed |

| 4. Deprotection | Base hydrolysis (e.g., NaOH), purification by chromatography | 6-fluoro-4-(pinacol boronate)-1H-indole | Variable (7–79%) | Removal of tosyl group |

Research Findings and Variations

Fluorine Positioning

Fluorine substitution at the 6-position of the indole ring can be introduced early or late in the synthesis, depending on availability of starting materials. Fluorinated indoles such as 6-fluoroindole are commercially available or synthesized by electrophilic fluorination methods.Protecting Group Variations

Tosyl protection is preferred for its stability during borylation steps. Other protecting groups can be used but may affect reaction yields and selectivity.Catalyst and Base Effects

The choice of palladium catalyst and base significantly affects the borylation efficiency. Pd(dba)2 with Xantphos ligand and Cs2CO3 base in CPME:H2O solvent mixture has been shown to give good yields and cleaner reactions.Solvent Effects

Biphasic solvent systems (e.g., cyclopentyl methyl ether/water) improve reaction rates and facilitate product isolation.Yield Variability

The overall yield of the final 6-fluoro-4-borylated indole varies widely depending on exact conditions, with reported yields ranging from as low as 7% to as high as 92% in individual steps. Optimized protocols tend to achieve yields above 70% for the borylation step.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Indole N-protection | p-Toluenesulfonyl chloride, NaH/NaOH | Prevents NH interference, improves regioselectivity |

| Bromination reagent | Br2 or NBS in DCM | Selective halogenation at 4-position |

| Borylation catalyst | Pd(dba)2 or Pd(dppf)Cl2 with Xantphos | Efficient Miyaura borylation |

| Base for borylation | Cs2CO3 or KOAc | Facilitates transmetallation |

| Solvent | CPME:H2O (4:1), dioxane | Enhances reaction yield and purification ease |

| Temperature | 80–100 °C | Required for effective borylation |

| Deprotection method | Basic hydrolysis (NaOH) | Removes tosyl group, yields free indole |

常见问题

Basic: What are the established synthetic methodologies for preparing 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized indole precursors. Key steps include:

- Borylation of Halogenated Indoles : Reacting 6-fluoro-4-iodo-1H-indole with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous DMSO at 80–100°C for 12–24 hours .

- Click Chemistry Approaches : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce functional groups adjacent to the boronate ester. For example, PEG-400/DMF mixtures with CuI catalysts enable efficient triazole formation on indole derivatives .

- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization is used to isolate the product, with yields ranging from 22% to 79% depending on substituents .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C/¹⁹F NMR :

- HRMS (High-Resolution Mass Spectrometry) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (e.g., C₁₆H₁₉BFNO₂) .

- TLC (Thin-Layer Chromatography) : Rf values (e.g., 0.47 in hexane/ethyl acetate) monitor reaction progress .

Advanced: How can researchers resolve discrepancies between NMR data and X-ray crystallography results?

Answer:

- Structural Validation : Use SHELXL for refining crystallographic data to resolve ambiguities in bond lengths/angles. For example, the boron-oxygen bond in the dioxaborolane ring should be ~1.36 Å, consistent with trigonal planar geometry .

- Dynamic Effects in NMR : Flexible substituents (e.g., triazole rings) may cause signal broadening. Variable-temperature NMR or NOESY can clarify conformational dynamics .

- Cross-Validation : Compare experimental ¹⁹F NMR shifts with DFT-calculated values to confirm substituent effects .

Advanced: What strategies optimize Suzuki-Miyaura coupling efficiency for this boronate ester?

Answer:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) in THF/toluene mixtures (1:1) at 80–100°C minimizes side reactions .

- Ligand Effects : Bulky ligands (e.g., SPhos) enhance steric protection of the boron center, improving coupling yields with electron-deficient aryl halides .

- Solvent and Base : Use K₂CO₃ in degassed DMF for polar substrates; CsF in dioxane enhances reactivity with sterically hindered partners .

- Monitoring : In-situ ¹⁹F NMR tracks coupling progress, as fluorine acts as a sensitive reporter .

Advanced: How does the fluorine substituent influence reactivity in cross-coupling and functionalization?

Answer:

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the indole ring for electrophilic substitution but deactivates it for nucleophilic attacks.

- Directed C-H Borylation : Fluorine can act as a directing group, enabling regioselective borylation at the 4-position using Ir catalysts (e.g., [Ir(OMe)(COD)]₂) .

- Stability : Fluorine enhances metabolic stability in bioactive analogs, critical for medicinal chemistry applications .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Moisture Sensitivity : The boronate ester hydrolyzes in aqueous media. Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers .

- Light Sensitivity : Amber vials prevent photodegradation of the indole core.

- Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for air-sensitive reactions .

Advanced: What applications exist in materials science beyond organic synthesis?

Answer:

- OLEDs : The compound serves as a precursor for thermally activated delayed fluorescence (TADF) emitters. Its planar structure facilitates π-stacking in host-guest systems .

- Polymer Chemistry : Boronate esters enable dynamic covalent bonding in self-healing polymers via reversible B–O bond formation .

- Catalysis : Indole-boronate hybrids act as ligands for asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) .

Advanced: How to address low yields in multi-step syntheses involving this compound?

Answer:

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups to shield the indole NH during functionalization .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) for CuAAC steps, improving overall yield .

- Flow Chemistry : Continuous-flow systems enhance reproducibility in Pd-catalyzed steps by maintaining precise temperature/pH control .

Basic: What computational tools predict the compound’s reactivity and electronic properties?

Answer:

- DFT Calculations : Gaussian or ORCA software models HOMO/LUMO energies, predicting sites for electrophilic attack (e.g., C-3 of indole) .

- Molecular Dynamics (MD) : Simulates solvation effects on boron coordination geometry in polar solvents .

- Docking Studies : AutoDock Vina evaluates binding affinities for drug-design applications .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Purification at Scale : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) to reduce costs .

- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) improve turnover numbers (TON) in Suzuki couplings .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 500 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。